molecular formula C11H9NO B8381358 5-Cyano-2-methylindan-1-one

5-Cyano-2-methylindan-1-one

Cat. No.: B8381358
M. Wt: 171.19 g/mol
InChI Key: ZQDXQHNPTXNWQI-UHFFFAOYSA-N
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Description

5-Cyano-2-methylindan-1-one is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-methyl-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C11H9NO/c1-7-4-9-5-8(6-12)2-3-10(9)11(7)13/h2-3,5,7H,4H2,1H3

InChI Key

ZQDXQHNPTXNWQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-methyl-1-indanone (2.0 g) and cuprous cyanide (4.0 g) in quinoline (50 ml ) were stirred at 200° for 2 hours. The mixture was cooled, treated with chloroform (100 ml ) and filtered to remove copper salts. The filtrate was then washed with 6N hydrochloric acid (3×100 ml ) and evaporated to give the crude product as a brown gum. Crystallisation from ethanol-water gave 5-cyano-2-methyl-1-indanone (1.46 g, m.p. 90°-1°).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-amino-2-methyl-1-indanone (10.0 g) in fluoroboric acid (40%;28.0 ml ) was treated at 0°-5° with sodium nitrite (4.7 g) in water (8.0 ml ). The diazonium salt solution was added to cuprous cyanide (25.0 g) in potassium cyanide (37.5 g) in water (100 ml ) at 40°. The mixture was stirred at 10° for 10 minutes, cooled and extracted with chloroform. The extract was evaporated and the residue recrystallised from aqueous ethanol to give 5-cyano-2-methyl-1-indanone(7.89 g; m.p. 90°-1°) which was converted into 7-cyano-4,4a-dihydro-[5H]-indeno[1,2-c]pyridazin-3[2H]-one by the procedures given in method A (iii, iv).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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